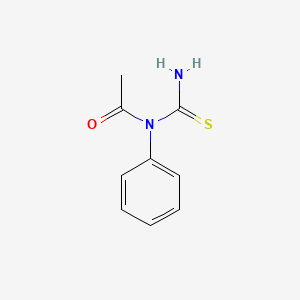

N-Carbamothioyl-N-phenylacetamide

Description

Properties

CAS No. |

22713-55-9 |

|---|---|

Molecular Formula |

C9H10N2OS |

Molecular Weight |

194.26 g/mol |

IUPAC Name |

N-carbamothioyl-N-phenylacetamide |

InChI |

InChI=1S/C9H10N2OS/c1-7(12)11(9(10)13)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,13) |

InChI Key |

UZKMJXCRMUORAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(C1=CC=CC=C1)C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamothioyl-N-phenylacetamide can be synthesized through the reaction of phenylacetic acid with thiourea. The reaction typically involves heating phenylacetic acid with thiourea in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions . The reaction proceeds as follows:

C6H5CH2COOH+NH2CSNH2→C6H5CH2CONHCSNH2

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Carbamothioyl-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Carbamothioyl-N-phenylacetamide has diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing other organic compounds and as a reagent in various chemical reactions. Additionally, ongoing research explores its potential as a therapeutic agent for various diseases.

Scientific Research Applications

- As a precursor this compound is used as a precursor for novel mono- and bis[thienopyridines] .

- Organic synthesis this compound serves as a building block in the synthesis of diverse organic molecules.

- Study of biological activities this compound and its derivatives are studied for their antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

This compound undergoes several chemical reactions:

- Oxidation Oxidation can form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide and potassium permanganate .

- Reduction Reduction reactions can convert the compound into corresponding amines or thiols, commonly using reducing agents such as lithium aluminum hydride and sodium borohydride .

- Substitution This compound can undergo nucleophilic substitution reactions, where the thiocarbamoyl group is replaced by other nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Biological applications

This compound derivatives have shown potential in various biological applications:

- Antimicrobial activity Some derivatives exhibit inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Anticancer activity this compound derivatives have demonstrated cytotoxic effects on human breast cancer cells (MCF-7) . One study showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Another study found that a specific derivative significantly inhibited MCF-7 cell growth and induced apoptosis .

- Anti-inflammatory properties Studies using LPS-stimulated macrophages have shown that treatment with this compound derivatives can reduce TNF-alpha and IL-6 levels.

Mechanism of Action

The mechanism of action of N-Carbamothioyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis focuses on structural analogs of N-Carbamothioyl-N-phenylacetamide, emphasizing substituent effects on physicochemical properties and reactivity.

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Substituent Characteristics

Key Observations:

- Electron-withdrawing groups (e.g., nitro, chloro): Increase thermal stability and acidity of the thioamide proton, enhancing metal-binding capacity . However, they may reduce solubility in polar solvents.

- Electron-donating groups (e.g., methyl): Improve solubility in organic solvents but may lower melting points due to reduced crystallinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Carbamothioyl-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process: (1) acylation of phenylamine with an acyl chloride (e.g., acetyl chloride) to form N-phenylacetamide, followed by (2) substitution with thiourea in the presence of a base. Reaction optimization includes adjusting molar ratios (e.g., 1:1.2 for acyl chloride to amine) and temperature control (60–80°C for thiourea substitution). Solvent choice (e.g., ethanol for thiourea reactions) and catalyst use (e.g., pyridine for acid scavenging) significantly influence yield . For derivatives, substituent positions on the phenyl ring require tailored conditions, as electron-withdrawing groups may necessitate longer reaction times .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?

- Methodological Answer :

- FTIR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C=S at ~1250 cm⁻¹) .

- NMR : ¹H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and thiocarbonyl (δ ~180 ppm) carbons .

- X-ray Diffraction : Resolves crystal packing and bond lengths (e.g., C–S bond ≈1.68 Å), critical for verifying tautomeric forms .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular contact .

- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer :

- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess electrophilicity (e.g., HOMO-LUMO gap ≈4.5 eV) and charge transfer potential .

- Molecular Electrostatic Potential (MEP) : Map electron-rich (thiocarbonyl sulfur) and electron-deficient (carbonyl oxygen) regions to predict nucleophilic/electrophilic attack sites .

- Vibrational Frequencies : Compare computed (DFT/B3LYP/6-311++G(d,p)) and experimental FTIR spectra to validate tautomeric forms .

Q. How should researchers resolve contradictions in spectral data between this compound derivatives?

- Methodological Answer :

- Comparative Analysis : For conflicting NMR/FTIR results, systematically compare derivatives with varying substituents (e.g., nitro vs. chloro groups). For example, electron-withdrawing substituents may shift C=O stretching frequencies by 10–15 cm⁻¹ .

- Cross-Validation : Use X-ray crystallography to confirm molecular geometry when spectroscopic data is ambiguous .

- Statistical Methods : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with spectral trends .

Q. What advanced techniques are recommended for analyzing intermolecular interactions in this compound crystals?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify close contacts (e.g., S···H interactions ≈2.7 Å) and visualize crystal packing via CrystalExplorer .

- Topological Analysis (QTAIM) : Use AIMAll to evaluate bond critical points and non-covalent interaction (NCI) indices .

- Thermal Studies : Perform DSC/TGA to assess stability (e.g., decomposition onset ~220°C) and phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.